Oct-4-EN-6-YN-1-OL
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Overview
Description
Oct-4-EN-6-YN-1-OL is an organic compound characterized by the presence of both an alkene and an alkyne functional group along with a hydroxyl group. This compound is part of the enynol family, which is known for its unique reactivity due to the presence of multiple unsaturated bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-4-EN-6-YN-1-OL typically involves multi-step organic reactions. One common method is the partial hydrogenation of an appropriate precursor, such as an octadiyne, using a Lindlar catalyst to selectively reduce one of the triple bonds to a double bond while leaving the other triple bond intact . Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond followed by selective reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oct-4-EN-6-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be selectively reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Oct-4-EN-6-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oct-4-EN-6-YN-1-OL involves its interaction with various molecular targets. The presence of multiple unsaturated bonds allows it to participate in a range of chemical reactions, including cycloaddition and radical reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Oct-1-EN-3-OL: Another enynol with similar reactivity but different positional isomerism.
Pent-1-EN-3-OL: A shorter chain enynol with similar functional groups.
Properties
CAS No. |
113982-49-3 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
oct-4-en-6-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-5,9H,6-8H2,1H3 |
InChI Key |
MNXUJKOKYJNQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=CCCCO |
Origin of Product |
United States |
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